

Application Notes & Protocols: 4-Hydroxy-5-Nitropyrimidine in Advanced Materials Science

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Compound of Interest

Compound Name: 4-Hydroxy-5-nitropyrimidine

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Abstract

These application notes provide a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of **4-hydroxy-5-nitropyrimidine** as a versatile building block in materials science. This document details the molecule's fundamental properties, synthesis, and its application as a precursor for high-performance energetic materials and as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs). We provide detailed, field-tested protocols, explain the scientific rationale behind experimental choices, and offer insights into the characterization of the resulting materials. This guide is intended to serve as a foundational resource for leveraging the unique chemical functionalities of **4-hydroxy-5-nitropyrimidine** in the development of next-generation materials.

Introduction: The Scientific Merit of 4-Hydroxy-5-Nitropyrimidine

4-Hydroxy-5-nitropyrimidine is a heterocyclic compound distinguished by a unique combination of functional groups that make it highly valuable for materials synthesis.^{[1][2]} The pyrimidine ring provides a nitrogen-rich, thermally stable core. The hydroxyl (-OH) group offers a reactive site for derivatization and a coordination point for metal ions, while the nitro (-NO₂) group, a strong electron-withdrawing group, not only modifies the electronic properties of the ring but also serves as an essential component for energetic materials.^[3]

The strategic placement of these groups allows for its application in diverse areas:

- **Energetic Materials:** The high nitrogen content and the presence of the nitro group (an "explosophore") make it an ideal precursor for synthesizing high-energy-density materials (HEDMs). The decomposition of such materials tends to produce voluminous, stable N₂ gas, a primary characteristic of powerful and clean energetic compounds.[4]
- **Metal-Organic Frameworks (MOFs):** The hydroxyl group and the nitrogen atoms in the pyrimidine ring can act as effective coordination sites (ligands) for metal ions. This allows for the construction of porous, crystalline MOFs with potential applications in gas storage, catalysis, and sensing.[5][6]
- **Functional Polymers:** The reactive hydroxyl group enables its incorporation into polymer chains as a monomer, potentially imparting properties such as enhanced thermal stability, specific optical characteristics, or mechanoresponsive behavior.[7]

This document will focus on the first two of these promising applications.

Physicochemical Properties

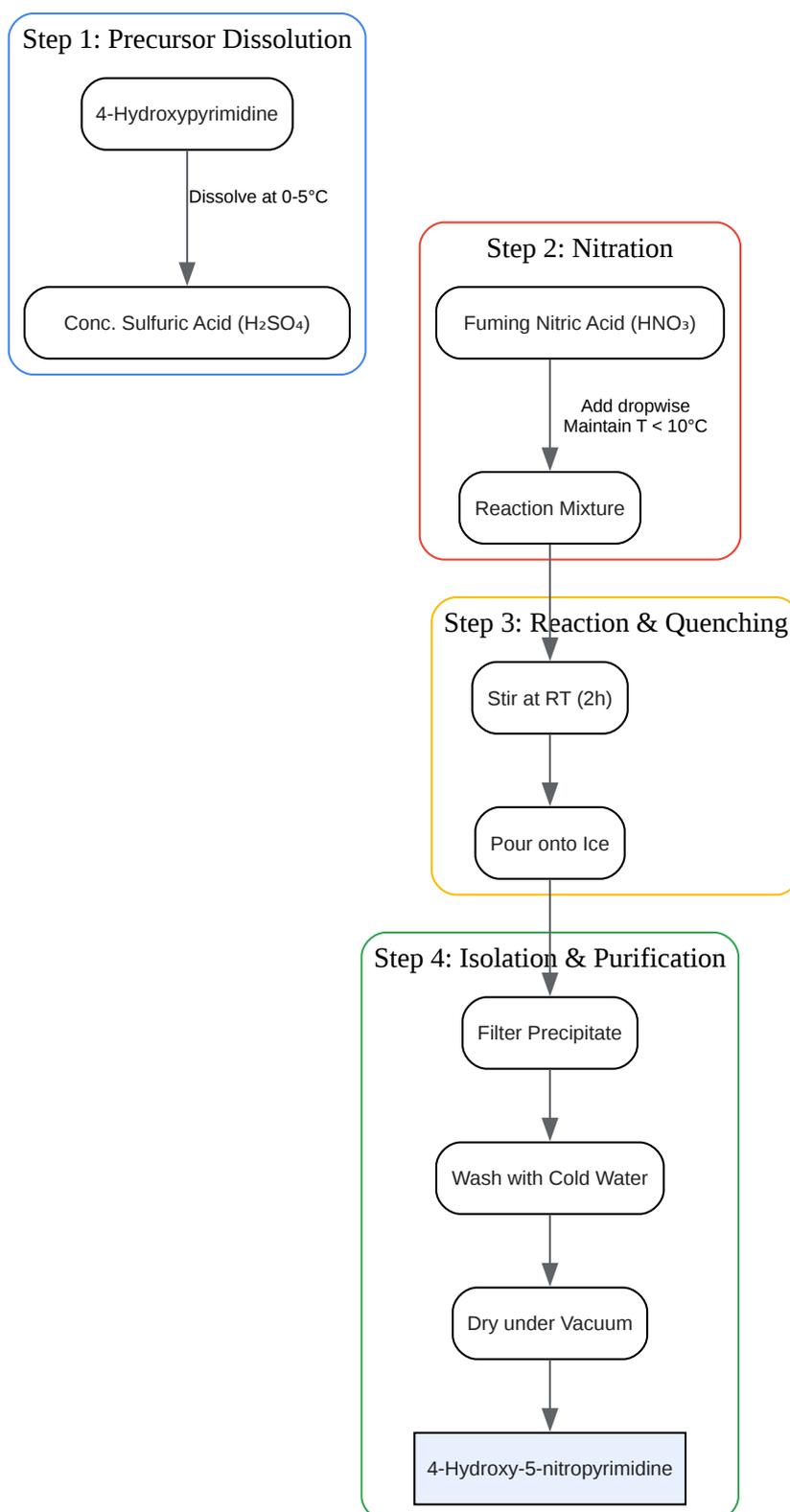
A thorough understanding of the molecule's properties is critical for designing synthetic routes and predicting material characteristics.

Property	Value	Source
Molecular Formula	C ₄ H ₃ N ₃ O ₃	[1][8]
Molecular Weight	141.09 g/mol	[1]
IUPAC Name	5-nitro-1H-pyrimidin-6-one	[1]
Density	1.6 ± 0.1 g/cm ³	[2][8]
Boiling Point	272.6°C at 760 mmHg	[2]
Flash Point	118.6 ± 21.8 °C	[2]
Polar Surface Area	87.3 Å ²	[1][8]
Storage Temp.	Room Temperature, Sealed in Dry	[9]

Synthesis of 4-Hydroxy-5-Nitropyrimidine

The synthesis of **4-hydroxy-5-nitropyrimidine** is typically achieved through the nitration of a suitable pyrimidine precursor. The following protocol is a representative method adapted from established procedures for nitrating pyrimidine derivatives.^[10]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-hydroxy-5-nitropyrimidine**.

Detailed Synthesis Protocol

Causality: This protocol uses a classic electrophilic aromatic substitution mechanism.

Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which then attacks the electron-rich pyrimidine ring. The temperature is kept low initially to control the highly exothermic reaction and prevent unwanted side reactions.

Materials:

- 4-Hydroxypyrimidine
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (>90%)
- Deionized Water & Ice
- Standard laboratory glassware, magnetic stirrer, ice bath, Buchner funnel

Procedure:

- **Preparation:** In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.
- **Dissolution:** Slowly add the 4-hydroxypyrimidine precursor to the cold sulfuric acid with continuous stirring until fully dissolved.
- **Nitration:** Slowly add fuming nitric acid dropwise from the dropping funnel. **Crucial:** Monitor the temperature closely and maintain it below 10°C throughout the addition to ensure selective nitration at the C5 position and prevent runaway reactions.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.
- **Quenching & Precipitation:** Carefully pour the reaction mixture onto a beaker filled with crushed ice. The product will precipitate as a solid. This step neutralizes the strong acid and leverages the low solubility of the product in water.

- Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
- Purification: Wash the collected solid with copious amounts of cold deionized water to remove residual acid, followed by a small amount of cold ethanol.
- Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Characterization: Confirm the product's identity and purity using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.

Application I: Precursor for Energetic Salts

The acidic proton of the hydroxyl group on **4-hydroxy-5-nitropyrimidine** can be deprotonated by a suitable nitrogen-rich base (e.g., ammonia, hydrazine, guanidine) to form high-nitrogen energetic salts. These salts often exhibit superior thermal stability and lower impact sensitivity compared to their neutral precursors, making them attractive as safer energetic materials.

Rationale for Energetic Salt Formation

- Increased Density: Salt formation typically leads to more efficient crystal packing, increasing the density of the material. Detonation velocity and pressure are proportional to the square of the density, so this is a critical improvement.
- Enhanced Stability: The formation of ionic bonds creates a more stable crystal lattice compared to the hydrogen-bonded network of the neutral molecule, often resulting in higher decomposition temperatures.
- Oxygen Balance: Combining the nitro-pyrimidine anion (oxygen-rich) with a nitrogen-rich cation (fuel-rich) allows for precise tuning of the oxygen balance towards zero, maximizing the energetic output.

Protocol: Synthesis of Hydrazinium 5-nitro-4-pyrimidinate

Materials:

- Synthesized **4-hydroxy-5-nitropyrimidine**

- Hydrazine hydrate (80% solution)
- Ethanol
- Diethyl ether

Procedure:

- **Dissolution:** Dissolve 1.0 mmol of **4-hydroxy-5-nitropyrimidine** in 15 mL of warm ethanol.
- **Base Addition:** While stirring, slowly add 1.0 mmol of hydrazine hydrate dropwise to the solution. An immediate color change and/or precipitation should be observed as the salt forms.
- **Crystallization:** Allow the solution to stir for 30 minutes, then cool it to room temperature and subsequently in an ice bath for 1 hour to maximize crystal formation.
- **Isolation:** Collect the crystalline product by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials, followed by diethyl ether to facilitate drying.
- **Drying:** Air-dry the product. Caution: Do not use a heated oven, as the product is an energetic material.

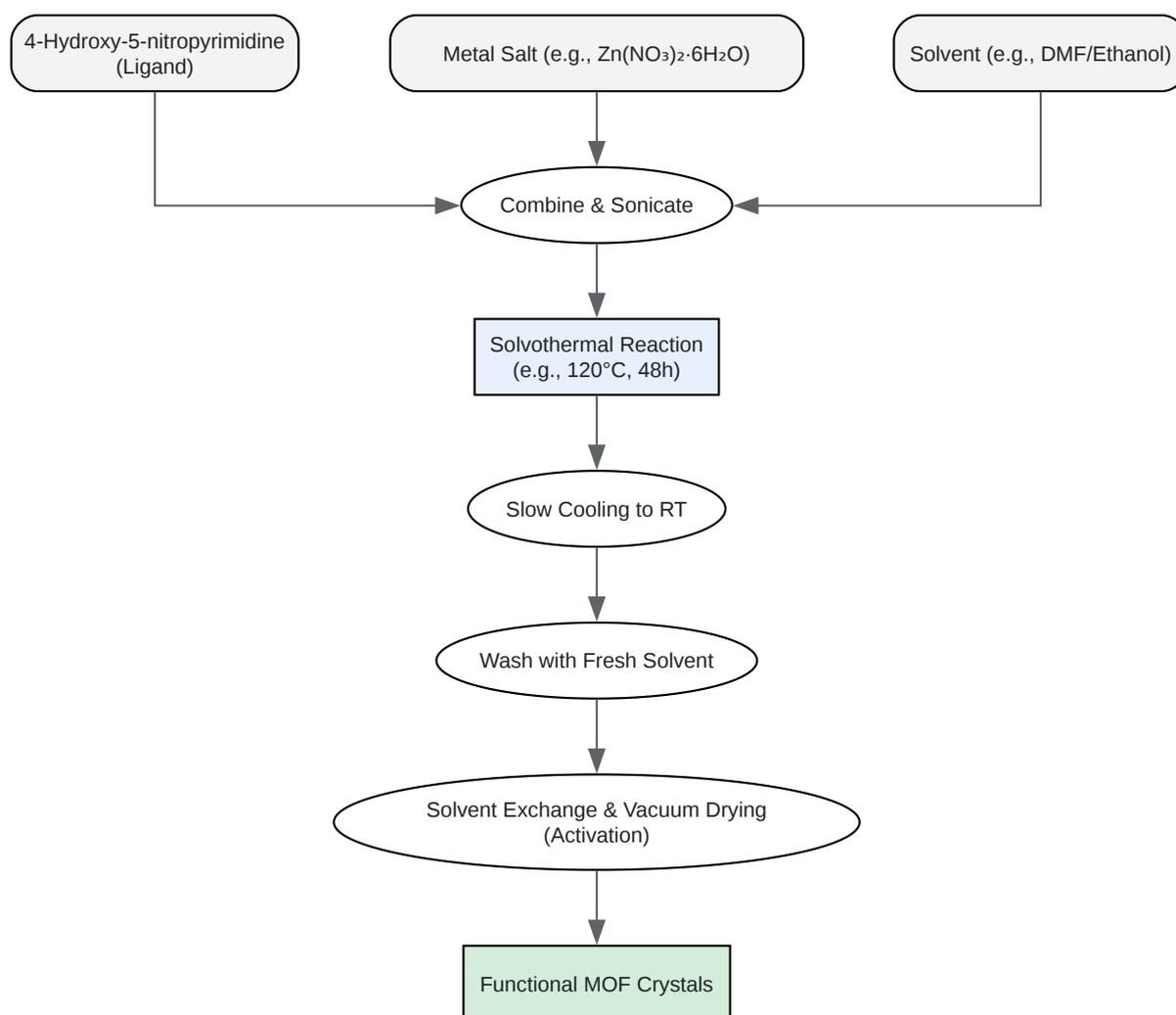
Characterization: The resulting salt should be characterized by:

- **Single-Crystal X-ray Diffraction:** To determine the crystal structure and density.
- **Differential Scanning Calorimetry (DSC):** To determine the decomposition temperature and thermal stability.
- **Impact and Friction Sensitivity Tests:** To assess safety characteristics.

Application II: Ligand for Functional Metal-Organic Frameworks (MOFs)

The multidentate coordination sites (the pyrimidine nitrogens and the hydroxyl oxygen) of **4-hydroxy-5-nitropyrimidine** make it a compelling ligand for constructing MOFs. The nitro group can project into the pores of the framework, offering sites for selective guest interactions, particularly with polar molecules.

MOF Synthesis Workflow



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Caption: General workflow for solvothermal synthesis of a MOF.

Protocol: Solvothermal Synthesis of a Zn-HNP MOF

Causality: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and facilitate the slow, controlled crystallization required for high-quality MOF crystals. The choice of solvent (e.g., DMF) is critical as it can act as a template or modulator during crystal growth.

Materials:

- **4-hydroxy-5-nitropyrimidine (HNP)**
- Zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Teflon-lined stainless steel autoclave

Procedure:

- **Preparation:** In a glass vial, combine 0.5 mmol of **4-hydroxy-5-nitropyrimidine** and 0.5 mmol of zinc nitrate hexahydrate.
- **Dissolution:** Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol. Sonicate the mixture for 15 minutes to ensure homogeneity.
- **Reaction:** Seal the vial inside a Teflon-lined stainless steel autoclave. Place the autoclave in an oven and heat to 120°C for 48 hours.
- **Crystallization:** Turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours. Slow cooling is essential for the formation of large, well-defined crystals.
- **Isolation:** Decant the mother liquor and wash the resulting crystals with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL).
- **Activation:** To remove solvent molecules from the pores, immerse the crystals in a volatile solvent like acetone for 24 hours (solvent exchange). Afterwards, filter the crystals and dry

them under high vacuum at 100°C for 12 hours. This "activation" step is crucial for achieving a porous material suitable for applications like gas sorption.

Characterization:

- Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the bulk material.
- Thermogravimetric Analysis (TGA): To assess thermal stability and solvent loss.
- Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity (BET analysis).

Safety and Handling

4-hydroxy-5-nitropyrimidine and its derivatives, especially energetic salts, must be handled with care.

- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle energetic materials in small quantities.
- Avoid friction, impact, and electrostatic discharge.
- Consult the Safety Data Sheet (SDS) for detailed hazard information.[2]

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